molecular formula C15H20N4 B15074387 n,n'-Bis(2-aminophenyl)-1,3-propanediamine CAS No. 30381-69-2

n,n'-Bis(2-aminophenyl)-1,3-propanediamine

Cat. No.: B15074387
CAS No.: 30381-69-2
M. Wt: 256.35 g/mol
InChI Key: PZJKDHMCBCKWGI-UHFFFAOYSA-N
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Description

n,n’-Bis(2-aminophenyl)-1,3-propanediamine: is an organic compound that features two amino groups attached to phenyl rings, which are connected by a 1,3-propanediamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-aminophenyl)-1,3-propanediamine typically involves the reaction of 2-nitroaniline with 1,3-dibromopropane, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of n,n’-Bis(2-aminophenyl)-1,3-propanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can facilitate the reduction step, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n,n’-Bis(2-aminophenyl)-1,3-propanediamine can undergo oxidation reactions, particularly at the amino groups, leading to the formation of imines or other oxidized derivatives.

    Reduction: The compound can be further reduced to form more saturated derivatives, although this is less common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitroso compounds.

    Reduction: More saturated amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which n,n’-Bis(2-aminophenyl)-1,3-propanediamine exerts its effects often involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Properties

CAS No.

30381-69-2

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

2-N-[3-(2-aminoanilino)propyl]benzene-1,2-diamine

InChI

InChI=1S/C15H20N4/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9,18-19H,5,10-11,16-17H2

InChI Key

PZJKDHMCBCKWGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCCCNC2=CC=CC=C2N

Origin of Product

United States

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